3-Dimethylphosphorylprop-1-yne
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Overview
Description
3-Dimethylphosphorylprop-1-yne is an organic compound characterized by the presence of a carbon-carbon triple bond and a phosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylphosphorylprop-1-yne typically involves the reaction of propargyl alcohol with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes elimination to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Dimethylphosphorylprop-1-yne undergoes various types of chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The phosphoryl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) in the presence of water.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like phosphorus tribromide (PBr₃) or amines in the presence of a base.
Major Products
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Halogenated derivatives, amines
Scientific Research Applications
3-Dimethylphosphorylprop-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Dimethylphosphorylprop-1-yne involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The phosphoryl group plays a crucial role in these interactions by forming hydrogen bonds or electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
Propargyl alcohol: Similar structure but lacks the phosphoryl group.
Dimethylphosphoryl chloride: Contains the phosphoryl group but lacks the triple bond.
Propargyl bromide: Similar structure but with a bromine atom instead of the phosphoryl group.
Uniqueness
3-Dimethylphosphorylprop-1-yne is unique due to the combination of the carbon-carbon triple bond and the phosphoryl group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
3-dimethylphosphorylprop-1-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9OP/c1-4-5-7(2,3)6/h1H,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRSYPNWQUYTPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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